2-Fluoro-5-methoxypyridine physical and chemical properties
2-Fluoro-5-methoxypyridine physical and chemical properties
An In-Depth Technical Guide to 2-Fluoro-5-methoxypyridine: Properties, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines
2-Fluoro-5-methoxypyridine is a substituted pyridine derivative that has emerged as a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility stems from the unique interplay of its constituent functional groups. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacokinetic profile. Fluorine's high electronegativity can improve metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, all of which are critical parameters in drug design.
This guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-5-methoxypyridine, its characteristic reactivity, and its application in modern synthetic chemistry, with a focus on its role in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
2-Fluoro-5-methoxypyridine is characterized by a pyridine ring substituted with a fluorine atom at the C2 position and a methoxy group at the C5 position. This substitution pattern dictates its physical properties and chemical behavior.
Physical Properties
The compound is typically described as a white crystalline powder or a colorless to pale yellow liquid, a discrepancy explained by its low melting point, which is near room temperature. This requires careful consideration for storage and handling, as it may exist in either state depending on the ambient temperature.
| Property | Value | Source |
| CAS Number | 51173-04-7 | |
| Molecular Formula | C₆H₆FNO | [2] |
| Molecular Weight | 127.12 g/mol | N/A |
| Appearance | White crystalline powder or colorless to pale yellow liquid | [2] |
| Melting Point | 25-29 °C | N/A |
| Boiling Point | ~144.8 °C at 760 mmHg | |
| Density | ~1.146 g/cm³ |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 2-Fluoro-5-methoxypyridine. The following data provides a reference for its characterization.
| Spectroscopy | Key Features |
| ¹H NMR | Protons on the pyridine ring will exhibit characteristic shifts and coupling constants influenced by both the fluorine and methoxy substituents. The methoxy group will appear as a singlet around 3.9 ppm. |
| ¹³C NMR | The carbon attached to the fluorine atom (C2) will show a large one-bond C-F coupling constant. The chemical shifts of the ring carbons are influenced by the electron-withdrawing fluorine and electron-donating methoxy group. |
| ¹⁹F NMR | A singlet is expected, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring. |
| IR Spectroscopy | Characteristic peaks for C-F stretching, C-O stretching (aromatic ether), and C=N/C=C stretching of the pyridine ring are expected. |
| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z = 127.12. |
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Fluoro-5-methoxypyridine is dominated by the electronic effects of its substituents. The fluorine at the C2 position, being ortho to the ring nitrogen, is highly activated towards nucleophilic aromatic substitution (SNAr). Conversely, the electron-donating methoxy group at C5 modulates the overall electron density of the ring.
Nucleophilic Aromatic Substitution (SNAr)
The C2 and C4 positions of the pyridine ring are electron-deficient and thus activated for nucleophilic attack. The presence of a halogen at these positions makes them susceptible to displacement. In SNAr reactions on halopyridines, the rate of displacement generally follows the trend F > Cl > Br > I.[3][4] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex.[3] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the exceptional leaving group ability of fluoride in this context.[5][6]
This high reactivity makes 2-Fluoro-5-methoxypyridine an excellent substrate for introducing a wide variety of nucleophiles—such as amines, alcohols, and thiols—at the C2 position to build more complex molecular architectures.[5]
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is highly reactive in SNAr, it is generally the least reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] The rate-determining step in these reactions is typically the oxidative addition of the halide to the palladium(0) catalyst, which is facilitated by weaker carbon-halogen bonds. The general reactivity trend is I > Br > Cl >> F.[4]
Therefore, while not the primary application, functionalization via cross-coupling at the C2 position would require specialized, highly active catalytic systems designed for C-F bond activation. This differential reactivity allows for orthogonal synthetic strategies where other halogens on the ring could be selectively functionalized with cross-coupling reactions while leaving the C2-fluorine intact for a subsequent SNAr step.
Synthesis of 2-Fluoro-5-methoxypyridine
While specific, detailed preparations of 2-Fluoro-5-methoxypyridine are not extensively documented in readily available literature, general synthetic routes can be inferred from the synthesis of related compounds like 2-amino-5-fluoropyridine.[7] A plausible route could involve:
-
Starting Material: Beginning with a readily available substituted pyridine, such as 2-aminopyridine.
-
Functional Group Interconversion: A sequence involving nitration, reduction, diazotization, and a Schiemann reaction could be employed to introduce the fluorine atom.[7]
-
Introduction of the Methoxy Group: The methoxy group could be introduced via nucleophilic substitution of another leaving group or by other standard methods for synthesizing aryl ethers.
Key Experimental Protocols
The following protocols are representative of the key transformations involving 2-Fluoro-5-methoxypyridine and its analogs.
Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of 2-Fluoro-5-methoxypyridine with a primary or secondary amine to yield the corresponding 2-amino-5-methoxypyridine derivative.
Methodology:
-
Reaction Setup: To a clean, dry reaction vial, add 2-Fluoro-5-methoxypyridine (1.0 equiv), the desired amine (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry.
Protocol: Suzuki-Miyaura Cross-Coupling (Illustrative)
This protocol is adapted from established methods for structurally similar chloropyridines and serves as a starting point for coupling reactions at a different position if another halogen (e.g., Br or Cl) were present on the 2-Fluoro-5-methoxypyridine scaffold.[8]
Methodology:
-
Inert Atmosphere Setup: In a glovebox or under an inert atmosphere (e.g., Argon), combine the halopyridine substrate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv), a palladium catalyst like Pd₂(dba)₃ (1.5 mol%), and a suitable phosphine ligand like XPhos (3 mol%) in an oven-dried reaction vial.[8]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[8]
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.[8]
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue via flash column chromatography.
-
Characterization: Confirm the structure of the biaryl product using NMR and Mass Spectrometry.
Applications in Drug Discovery
2-Fluoro-5-methoxypyridine is a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2] Its incorporation into drug candidates is driven by the beneficial properties conferred by the fluoropyridine moiety, including:
-
Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.
-
Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
It is frequently employed in the synthesis of kinase inhibitors, a major class of drugs used in oncology and inflammation treatment.
Safety and Handling
2-Fluoro-5-methoxypyridine is a hazardous chemical and must be handled with appropriate safety precautions.[9]
-
General Handling: Use in a well-ventilated area or a fume hood.[10] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Fire Hazards: The compound may be flammable.[10] Keep away from open flames, sparks, and hot surfaces.[9][10] Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[11]
-
Health Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation.[11] Harmful if swallowed.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.
Conclusion
2-Fluoro-5-methoxypyridine is a versatile and highly valuable reagent for chemical synthesis. Its defining feature is the activated C2-fluorine, which enables facile nucleophilic aromatic substitution, providing a reliable method for introducing diverse functional groups. This reactivity, combined with the beneficial physicochemical properties imparted by the fluoromethoxy-substituted pyridine ring, solidifies its role as a key building block for the discovery and development of new pharmaceuticals and other advanced materials. A thorough understanding of its properties and reactivity is crucial for any researcher aiming to leverage its full synthetic potential.
References
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- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- agrochemx.com. (n.d.). China 2-Fluoro-5-methylpyridine Suppliers, Customized Wholesale.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
- ChemicalBook. (n.d.). 5-Fluoro-2-hydroxypyridine synthesis.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET for 3-Fluoro-6-methoxypyridine.
- Fisher Scientific. (2011).
- BenchChem. (n.d.). Comparison of Reactivity: 2-Bromo-4-fluoro-5-methylpyridine vs. 2-Chloro-4-fluoro-5-methylpyridine.
- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
- ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
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